Ethyl 5-bromo-1-naphthoate
Overview
Description
Ethyl 5-bromo-1-naphthoate is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 5-position and an ethyl ester group at the 1-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-1-naphthoate can be synthesized through several methods. One common approach involves the bromination of ethyl 1-naphthoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted naphthoates.
Reduction: Formation of ethyl 5-bromo-1-naphthol.
Oxidation: Formation of 5-bromo-1-naphthoic acid.
Scientific Research Applications
Ethyl 5-bromo-1-naphthoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1-naphthoate depends on its specific application. In chemical reactions, the bromine atom and ester group play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction . In biological systems, the compound’s mechanism of action may involve interactions with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-bromo-1-naphthoate can be compared with other brominated naphthalene derivatives, such as:
- Ethyl 1-bromo-2-naphthoate
- Ethyl 3-bromo-1-naphthoate
- Ethyl 6-bromo-1-naphthoate
These compounds share similar structural features but differ in the position of the bromine atom, which can significantly influence their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Biological Activity
Ethyl 5-bromo-1-naphthoate is a synthetic compound derived from naphthalene, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position of the naphthalene ring, which significantly influences its reactivity and biological activity. The compound can be represented as follows:
- Chemical Formula : C₁₃H₉BrO₂
- Molecular Weight : 285.11 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis, releasing the active naphthoic acid moiety, which may exert effects on cellular processes.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
Pathogen Type | Activity |
---|---|
Gram-positive | Effective |
Gram-negative | Moderate |
Fungi | Effective |
The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
2. Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC₅₀ Values : Ranged from 10 to 25 µM depending on the cell line.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 15 µg/mL .
- Cancer Cell Line Study : Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
- Agricultural Use : Given its efficacy against plant pathogens, it may be utilized as a biopesticide or fungicide.
Properties
IUPAC Name |
ethyl 5-bromonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHJJJISRDQDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672614 | |
Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-31-7 | |
Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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